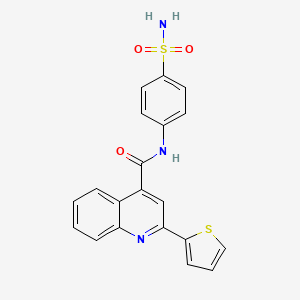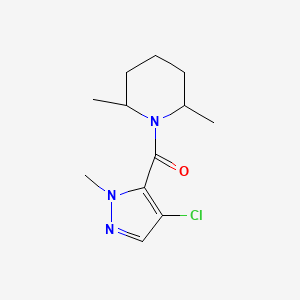![molecular formula C21H21N3O3 B10899641 ethyl 4-({(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10899641.png)
ethyl 4-({(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its use as a photoinitiator in UV-curing processes and as an intermediate in organic synthesis .
Méthodes De Préparation
The synthesis of ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE involves several steps. One common method includes the reaction of 4-dimethylaminobenzoic acid with ethyl chloroformate in the presence of a base to form ethyl 4-dimethylaminobenzoate. This intermediate is then reacted with 2-cyano-3-(4-dimethylaminophenyl)-2-propenoic acid under specific conditions to yield the final product .
Analyse Des Réactions Chimiques
ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Applications De Recherche Scientifique
ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE has several scientific research applications:
Mécanisme D'action
The mechanism of action of ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of unsaturated prepolymers, leading to the formation of a solid polymer network. This process is widely used in the curing of coatings, inks, and adhesives .
Comparaison Avec Des Composés Similaires
ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE can be compared with other similar compounds such as:
Ethyl 4-dimethylaminobenzoate: This compound is also used as a photoinitiator and has similar applications in UV-curing processes.
4-dimethylaminobenzoic acid: This compound is a precursor in the synthesis of ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE and has applications in organic synthesis.
2-cyano-3-(4-dimethylaminophenyl)-2-propenoic acid: This compound is another precursor and is used in the synthesis of various organic compounds.
ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE stands out due to its specific structure, which imparts unique photoinitiating properties, making it highly effective in UV-curing applications.
Propriétés
Formule moléculaire |
C21H21N3O3 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
ethyl 4-[[(E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C21H21N3O3/c1-4-27-21(26)16-7-9-18(10-8-16)23-20(25)17(14-22)13-15-5-11-19(12-6-15)24(2)3/h5-13H,4H2,1-3H3,(H,23,25)/b17-13+ |
Clé InChI |
DPHYQBHXGUFBNN-GHRIWEEISA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/C#N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)N(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-(2-oxo-2-{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinyl}ethyl)benzenesulfonamide (non-preferred name)](/img/structure/B10899559.png)

![ethyl 4-[(4-oxo-2-phenylquinazolin-3(4H)-yl)amino]benzoate](/img/structure/B10899573.png)
![1-[(4-chlorophenoxy)methyl]-N-cyclohexyl-1H-pyrazole-3-carboxamide](/img/structure/B10899575.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B10899577.png)

![1-[(4-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10899588.png)
![(2E)-2-cyano-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10899591.png)

![2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10899608.png)
![N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10899609.png)
![2-(3-cyano-1H-indol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10899612.png)
![(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10899624.png)
![2-(2,4-dichlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazo[1,2-a]pyridin-3-amine](/img/structure/B10899630.png)
